molecular formula C8H3KN2O4 B8269032 potassium;5-nitroisoindol-2-ide-1,3-dione

potassium;5-nitroisoindol-2-ide-1,3-dione

Cat. No.: B8269032
M. Wt: 230.22 g/mol
InChI Key: PWEKMPDGTZDJDF-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;5-nitroisoindol-2-ide-1,3-dione” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium;5-nitroisoindol-2-ide-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced technologies and equipment helps in optimizing the production process and reducing costs.

Chemical Reactions Analysis

Types of Reactions: potassium;5-nitroisoindol-2-ide-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

potassium;5-nitroisoindol-2-ide-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;5-nitroisoindol-2-ide-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound influences cellular processes.

Comparison with Similar Compounds

Similar Compounds: potassium;5-nitroisoindol-2-ide-1,3-dione is compared with other similar compounds to highlight its uniqueness. The similar compounds include those with comparable chemical structures and properties.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for specific applications and distinguish it from other similar compounds.

Properties

IUPAC Name

potassium;5-nitroisoindol-2-ide-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4.K/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7;/h1-3H,(H,9,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKMPDGTZDJDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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